BRD4 Affinity: 5-Bromo vs. 5-Chloro in HBV Replication
In studies of pyrimidines bearing an acyclic glycosyl moiety against hepatitis B virus (HBV), the 5-bromo analog demonstrated superior antiviral potency compared to its 5-chloro counterpart. The 5-bromo derivative exhibited an EC50 of 0.4–2.2 μM against wild-type duck HBV, whereas the 5-chloro derivative showed reduced potency at 3.7–18.5 μM [1]. This 4- to 9-fold enhancement in antiviral activity is directly attributable to the 5-bromo substitution, establishing a clear structure-activity relationship (SAR) that favors bromine over chlorine at the 5-position for this target class [1].
5-Cl analog: EC50 3.7–18.5 μM
Difference: 4- to 9-fold in vitro (duck HBV)
| Evidence Dimension | Antiviral potency against wild-type duck HBV (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.4–2.2 μM (5-bromo pyrimidine analog) |
| Comparator Or Baseline | EC50 = 3.7–18.5 μM (5-chloro pyrimidine analog) |
| Quantified Difference | 4- to 9-fold improvement in potency for the 5-bromo analog |
| Conditions | In vitro assay against wild-type duck HBV; compound class: pyrimidines bearing an acyclic glycosyl moiety |
Why This Matters
The 5-bromo substituent confers significantly higher antiviral potency than 5-chloro, making 5-Bromo-6-chloro-2-methylpyrimidin-4-ol the preferred scaffold for developing HBV inhibitors where maximal target engagement is required.
- [1] Inhibition of hepatitis B virus (HBV) replication by pyrimidines bearing an acyclic moiety: effect on wild-type and mutant HBV. Comparative EC50 data for 5-bromo and 5-chloro analogs. View Source
